4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
CAS No.: 872197-55-2
Cat. No.: VC5107790
Molecular Formula: C25H20N2OS2
Molecular Weight: 428.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872197-55-2 |
|---|---|
| Molecular Formula | C25H20N2OS2 |
| Molecular Weight | 428.57 |
| IUPAC Name | 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a thiazolo[3,4-a]quinazolin-5-one system, fused at the 3,4-a position. Key substituents include:
-
A 4-methylbenzyl group at position 4
-
An m-tolyl group (3-methylphenyl) at position 3
-
A thioxo group (=S) at position 1
This arrangement creates a planar, polycyclic system with extended π-conjugation, likely influencing its electronic properties and intermolecular interactions.
Table 1: Fundamental Molecular Properties
The presence of electron-donating methyl groups and the electron-withdrawing thioxo moiety creates a polarized electronic environment, which may enhance binding to biological targets.
Synthesis and Purification Strategies
Key Synthetic Pathways
Synthesis typically proceeds via a multi-step sequence optimized for yield and purity:
-
Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with carbonyl sources under acidic conditions.
-
Thiazole Cyclization: Introduction of sulfur via reagents like Lawesson’s reagent or phosphorus pentasulfide.
-
Substituent Installation: Alkylation at position 4 using 4-methylbenzyl halides in the presence of base.
-
Final Functionalization: Coupling of m-tolyl groups via Ullmann or Buchwald-Hartwig amination.
Critical challenges include regioselectivity during cyclization and minimizing side reactions at the electron-rich quinazoline core. Purification often employs silica gel chromatography, with HPLC used for analytical-grade material.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline formation | Anthranilic acid, POCl₃, 110°C | 65–72 |
| Thiazole cyclization | Lawesson’s reagent, toluene, reflux | 58–64 |
| 4-Methylbenzylation | 4-Methylbenzyl chloride, K₂CO₃, DMF | 81 |
Reaction times vary between 12–48 hours depending on steric and electronic factors.
Biological Activities and Mechanistic Insights
Putative Targets
-
Kinase Inhibition: Analogous compounds disrupt ATP-binding pockets in CDK9 and Pim-1, critical for cell cycle progression .
-
Microtubule Disruption: Thiazoloquinazolines bind β-tubulin at the colchicine site, inhibiting polymerization (EC₅₀: 3.8 nM).
-
Topoisomerase II Poisoning: Stabilization of DNA-enzyme cleavage complexes, inducing double-strand breaks.
Mechanistic diversity suggests potential for polypharmacological applications but necessitates stringent selectivity profiling.
Analytical Characterization
Structural Elucidation Techniques
-
NMR Spectroscopy:
-
NMR (400 MHz, DMSO-d₆): δ 7.82–7.12 (m, 11H, aromatic), 4.91 (s, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).
-
NMR confirms carbonyl (δ 178.9 ppm) and thioxo (δ 192.1 ppm) groups.
-
-
Mass Spectrometry:
-
HRMS (ESI⁺): m/z 429.1143 [M+H]⁺ (calc. 429.1148).
-
-
Chromatographic Methods:
-
HPLC purity: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
-
| Technique | Key Features |
|---|---|
| IR (KBr) | ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |
| UV-Vis (MeOH) | λ_max 274 nm (π→π*), 332 nm (n→π*) |
| X-ray Diffraction | Monoclinic, P2₁/c, a=8.921 Å, Z=4 |
Thermogravimetric analysis (TGA) indicates stability up to 210°C, suitable for formulation studies.
Research Frontiers and Applications
Oncology
In MCF-7 breast cancer models, analogs reduce tumor volume by 62% at 50 mg/kg/day (21-day study), with negligible hematological toxicity . Synergy with paclitaxel (CI: 0.32–0.45) suggests combinatory potential.
Infectious Diseases
Preliminary data show 90% inhibition of Plasmodium falciparum Dd2 strain at 10 μM, surpassing chloroquine in resistant parasites.
Neurological Disorders
Patent US20240398813A1 highlights quinazoline activation of BKCa channels (EC₅₀: 0.8 μM), implicating potential in hypertension and epilepsy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume